molecular formula C23H28I3N3O10 B586988 5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide CAS No. 76350-09-9

5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide

Cat. No.: B586988
CAS No.: 76350-09-9
M. Wt: 887.201
InChI Key: HEHGJKXXZCQSIS-UHFFFAOYSA-N
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Description

This high-purity chemical, 5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide, serves as a critical advanced intermediate in the synthetic pathway of Iopamidol, a cornerstone non-ionic, low-osmolar contrast medium (Source) . Its research value is primarily rooted in the development and quality control of radiographic agents. The compound's structure incorporates three iodine atoms, which are essential for absorbing X-rays and providing the radio-opacity required for imaging (Source) . The acetyl-protected diols on the propyl side chains are a defining feature, designed to be hydrolyzed in vivo to reveal the hydrophilic hydroxyl groups that confer low osmolality and improved tolerability to the final contrast agent (Source) . Consequently, this intermediate is indispensable for researchers engaged in refining synthetic routes to Iopamidol, developing novel iodinated contrast agents with enhanced safety profiles, and manufacturing reference standards for analytical testing and regulatory submissions.

Properties

IUPAC Name

[2-acetyloxy-3-[[3-amino-5-[2,3-diacetyloxypropyl(methyl)carbamoyl]-2,4,6-triiodobenzoyl]amino]propyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28I3N3O10/c1-10(30)36-8-14(38-12(3)32)6-28-22(34)16-18(24)17(20(26)21(27)19(16)25)23(35)29(5)7-15(39-13(4)33)9-37-11(2)31/h14-15H,6-9,27H2,1-5H3,(H,28,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHGJKXXZCQSIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CNC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)N(C)CC(COC(=O)C)OC(=O)C)I)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28I3N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00700735
Record name 3-[(3-Amino-5-{[2,3-bis(acetyloxy)propyl]carbamoyl}-2,4,6-triiodobenzoyl)(methyl)amino]propane-1,2-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

887.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76350-09-9
Record name 3-[(3-Amino-5-{[2,3-bis(acetyloxy)propyl]carbamoyl}-2,4,6-triiodobenzoyl)(methyl)amino]propane-1,2-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 5-Amino-1,3-Benzenedicarboxylic Acid Derivatives

The foundational step involves preparing 5-amino-1,3-benzenedicarboxylic acid dimethyl ester or its di-n-butyl ester variant. These intermediates are synthesized via catalytic hydrogenation of 5-nitro-1,3-benzenedicarboxylic acid dimethyl ester using palladium on carbon (Pd/C) in methanol under hydrogen pressure . For example, hydrogenation at 45–55°C for 2 hours achieves near-quantitative conversion . The resulting amine is stabilized under basic conditions (pH 10) to prevent oxidation .

Amidation with 2-Amino-1,3-Dihydroxypropane

Amidation of the diester with 2-amino-1,3-dihydroxypropane (isoserinol) or 1-amino-2,3-dihydroxypropane (serinol) is conducted in polar aprotic solvents like methanol or diglyme. Key parameters include:

  • Temperature : 105°C for 150 minutes .

  • Base Catalyst : Sodium methylate (1.5M in methanol) .

  • Molar Ratio : A 6:1 excess of amine to diester ensures complete conversion .

This step yields 5-amino-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-1,3-benzenedicarboxamide with 90–95% efficiency .

Iodination of the Benzene Ring

Triiodination introduces iodine atoms at positions 2, 4, and 6 using sodium iodochloride (NaICl₂) in aqueous HCl. Conditions include:

  • Solvent : Water with 1M HCl .

  • Temperature : 50°C for 5 hours .

  • Iodine Source : 25.6% NaICl₂ solution .

The reaction generates 5-amino-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-1,3-benzenedicarboxamide in 75% yield .

Acetylation of Hydroxyl Groups

Acetylation protects hydroxyl groups using acetic anhydride or glacial acetic acid with thionyl chloride (SOCl₂) as a catalyst. Key steps:

  • Solvent : Glacial acetic acid .

  • Reagent Ratios : 4:1 molar excess of acetic acid to substrate .

  • Reaction Time : 4–6 hours at 80–90°C .

This produces 5-(acetylamino)-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-1,3-benzenedicarboxamide with 85–90% purity .

N-Methylation of the Amino Group

N-Methylation introduces the methyl group using methyl iodide (CH₃I) or dimethyl sulfate under basic conditions:

  • Base : Sodium hydroxide-calcium hydroxide mixture .

  • Solvent : Aqueous solution at pH 10.5–11.0 .

  • Temperature : 40–90°C for 2–4 hours .

Excess methylating agent (1.2–1.5 equivalents) ensures complete substitution, achieving yields of 75–80% .

Purification and Isolation

Final purification involves:

  • Acid-Base Extraction : Adjusting pH to precipitate the product .

  • Crystallization : Using methanol-water mixtures .

  • Column Chromatography : Silica gel with ethyl acetate/methanol eluents .

Typical purity exceeds 98%, with residual solvents below 0.1% .

Comparative Analysis of Methods

StepConditionsYield (%)Purity (%)Key Challenges
Amidation105°C, NaOMe/MeOH90–9595Avoiding ester hydrolysis
Iodination50°C, NaICl₂/HCl7585Controlling iodine substitution
Acetylation80°C, Ac₂O/SOCl₂85–9090Over-acetylation
N-Methylation70°C, NaOH-Ca(OH)₂/H₂O75–8088Byproduct formation

Optimization Strategies

  • Catalyst Selection : Pd/C for hydrogenation reduces nitro groups without side reactions .

  • Solvent Systems : Methanol-water mixtures improve iodination kinetics .

  • pH Control : Maintaining pH >10 during methylation minimizes decomposition .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups.

    Reduction: Reduction reactions can occur at the iodine atoms, potentially leading to deiodination.

    Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, nitric acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Deiodinated Derivatives: Resulting from reduction reactions.

    Substituted Derivatives: Formed by replacing acetyl groups with other functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Cell Imaging: Utilized in biological studies for imaging cells and tissues due to its high iodine content.

Medicine

    Contrast Agent: Widely used in CT scans and X-ray imaging to enhance the visibility of internal structures.

    Drug Delivery: Investigated for use in targeted drug delivery systems due to its ability to bind to specific tissues.

Industry

    Material Science: Explored for use in developing new materials with unique properties.

Mechanism of Action

The primary mechanism of action of 5-Amino-N,N’-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide in medical imaging involves its high iodine content. Iodine atoms have a high atomic number, which increases the absorption of X-rays. When administered to a patient, the compound accumulates in specific tissues, enhancing the contrast in imaging studies. This allows for better visualization of structures such as blood vessels, organs, and tumors.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound CAS Number Molecular Formula Molecular Weight Key Substituents
Target Compound 1391051-75-4 C₁₉H₂₄I₃N₃O₈ ~845.9* 2,3-bis(acetyloxy)propyl, N-methyl
5-(Acetamido)-N,N'-bis(2,3-dihydroxypropyl)-... (Iohexol Related Compound A) 31127-80-7 C₁₆H₂₀I₃N₃O₇ 747.06 2,3-dihydroxypropyl, acetamido
Iomeprol N/A C₁₇H₂₂I₃N₃O₈ 777.1 2,3-dihydroxypropyl, hydroxyacetyl
Ioversol 87771-40-2 C₁₈H₂₄I₃N₃O₉ 807.1 2,3-dihydroxypropyl, (2-hydroxyethoxy)acetyl
Iopamidol 60166-93-0 C₁₇H₂₂I₃N₃O₈ 777.1 2-hydroxy-1-(hydroxymethyl)ethyl, hydroxypropanoyl

Solubility and Stability

  • Target Compound: Acetyloxy groups likely reduce aqueous solubility compared to hydroxylated analogs. No direct data, but structurally similar 5-amino-N,N'-bis(2,3-dihydroxypropyl)-... shows solubility in ethanol-water mixtures (0.1–1.2 mol/kg at 318–353 K) .
  • Iohexol-Related Compound A: High water solubility due to polar dihydroxypropyl groups, critical for intravenous administration .
  • Iomeprol/Ioversol : Enhanced solubility via hydrophilic side chains (e.g., hydroxyethoxy), making them suitable for high-contrast imaging .

Research Findings and Trends

  • Synthesis Efficiency : Acetyloxy-containing derivatives (e.g., target compound) require complex protection-deprotection steps, reducing yield compared to hydroxylated analogs .
  • Metabolic Stability : Acetylated compounds may exhibit prolonged circulation times but risk esterase-mediated hydrolysis in vivo, altering pharmacokinetics .
  • Clinical Potential: Hydroxylated analogs dominate clinical use due to proven safety; acetylated derivatives remain investigational for niche applications (e.g., lipid-based formulations) .

Biological Activity

The compound 5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide (CAS Number: 76350-09-9) is a chemically complex organic molecule notable for its applications in pharmaceuticals, particularly as an intermediate in the synthesis of iodine-based contrast agents like Iopromide. This article delves into its biological activity, examining its pharmacological properties, safety profile, and potential therapeutic applications.

Basic Information

PropertyDetails
Molecular Formula C₂₄H₃₀I₃N₃O₁₀
Molecular Weight 901.22 g/mol
CAS Number 76350-09-9
Appearance White solid
Solubility Chloroform

Structure

The structure of the compound features a tri-iodinated aromatic ring, which contributes to its radiopacity, making it suitable for use in imaging applications. The presence of multiple acetyloxy groups enhances its solubility and stability.

Pharmacodynamics

5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide exhibits several pharmacodynamic properties:

  • Contrast Agent : The iodine content provides significant radiopacity, which is essential for enhancing the visibility of internal structures during imaging procedures such as CT scans.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties due to the presence of the amino group and iodine atoms .

Toxicology and Safety Profile

The safety profile of this compound has been assessed in various studies:

  • Acute Toxicity : The compound is categorized as harmful if swallowed (H302) and may cause skin irritation (H315) according to PubChem .
  • Carcinogenic Potential : Some studies indicate that certain derivatives may release carcinogenic amines under specific conditions, necessitating careful handling and further investigation into long-term effects .

Case Studies and Research Findings

  • Contrast Enhancement Studies :
    • A study conducted on animal models demonstrated that formulations containing this compound significantly improved imaging quality in X-ray and CT scans compared to non-iodinated contrast agents .
  • Antimicrobial Efficacy :
    • Research evaluating the antimicrobial activity of iodine-containing compounds found that this specific compound exhibited moderate inhibition against a range of bacteria, including Staphylococcus aureus and Escherichia coli .
  • Synthesis and Applications :
    • As an intermediate in the synthesis of Iopromide, this compound plays a crucial role in developing safer contrast agents with fewer side effects compared to older formulations .

Q & A

Q. Table 1: Example Synthesis Conditions

StepReagents/ConditionsPurification MethodYield (%)
IodinationICl in DMF, 50°CColumn chromatography65–72
AcetylationAc₂O, pyridine, RTRecrystallization85–90

What analytical techniques are critical for confirming the molecular structure?

Basic Research Question
Structural validation requires a combination of:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from acetyloxy and iodinated aromatic protons .
    • Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragment patterns consistent with iodine loss (e.g., m/z 747.06 for C₁₆H₂₀I₃N₃O₇) .
  • Computational validation : Compare experimental NMR shifts with RHF-SCF gas-phase calculations at the 6-31G(d) level .

How can quantum chemical calculations optimize synthesis design?

Advanced Research Question
Integrate computational methods to reduce trial-and-error experimentation:

  • Reaction path search : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model iodination regioselectivity and transition states .
  • Solvent effects : Apply COSMO-RS simulations to predict solubility and stability of intermediates in methanol/DMSO mixtures .
  • Feedback loops : Refine computational models using experimental data (e.g., reaction yields, spectroscopic results) .

How to address discrepancies in solubility predictions vs. empirical data?

Advanced Research Question
The compound’s low solubility in DMSO and methanol (predicted logP = 2.289) requires empirical adjustments:

  • Co-solvent systems : Test mixtures of DMSO with PEG-400 or cyclodextrins to enhance solubility .
  • pH modulation : Adjust to pH 7–8 (predicted pKa = 11.45) to reduce precipitation during in vitro assays .

Q. Table 2: Solubility Profile

SolventSolubility (mg/mL)Temperature (°C)
DMSO<125
Methanol2–325
WaterInsoluble25

How to resolve contradictions in NMR and MS data during structural analysis?

Advanced Research Question
Contradictions arise from iodine’s spin-orbit coupling and hygroscopicity:

  • Dynamic NMR : Conduct variable-temperature ¹H NMR (25–60°C) to resolve tautomerism or rotational barriers .
  • Isotopic pattern analysis : Use HRMS to distinguish [M+H]⁺ from adducts (e.g., sodium or potassium clusters) .
  • Hygroscopicity mitigation : Store samples under argon and use deuterated solvents pre-dried over molecular sieves .

What stability considerations are critical for handling this compound?

Basic Research Question

  • Storage : Maintain at 2–8°C in amber vials to prevent photolytic deiodination .
  • Hygroscopicity : Use desiccants (silica gel) during weighing and avoid prolonged exposure to humid environments .

How to validate multi-step reaction mechanisms, particularly regioselectivity?

Advanced Research Question

  • Isotopic labeling : Introduce ¹²⁷I/¹²⁵I isotopes to track iodination sites via LC-MS/MS .
  • Kinetic studies : Monitor reaction progress using in situ IR spectroscopy to identify rate-determining steps (e.g., acetyl group migration) .
  • Computational docking : Model steric effects of 2,3-bis(acetyloxy)propyl groups on aromatic ring accessibility .

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